Proxazole citrate
Overview
Description
Proxazole citrate is a chemical compound known for its analgesic and anti-inflammatory properties. It is primarily used for treating functional gastrointestinal disorders. This compound is a spasmolytic agent, meaning it helps to relieve muscle spasms, particularly in the gastrointestinal tract .
Mechanism of Action
Target of Action
Proxazole citrate, also known as Pirecin, is a spasmolytic papaverine-like agent .
Mode of Action
It is known to exhibit antitussive, antispasmodic, analgesic, anti-inflammatory, and antipyretic activities .
Biochemical Pathways
It is known to affect the smooth muscles of the digestive and genito-urinary systems .
Pharmacokinetics
It is known that proxazole is excreted both in feces and urine mainly as inactive metabolites .
Result of Action
It is known to have veterinary uses against gastritis, infective and non-infective gastro-enteritis, urethritis, cystitis, and spastic states with an inflammatory component of the smooth muscles of the digestive and genito-urinary systems .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Proxazole citrate are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the body. These interactions are crucial for its analgesic and anti-inflammatory effects .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound may play a role in switching between oxidative phosphorylation and the Warburg effect, a metabolic pathway that is often upregulated in cancer cells .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of proxazole citrate involves several steps. The primary synthetic route includes the formation of the oxadiazole ring, which is a key structural component of this compound. This is typically achieved through a cyclization reaction involving nitrile oxides and unsaturated compounds. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
For industrial production, this compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently .
Chemical Reactions Analysis
Proxazole citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen or hydrides.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Proxazole citrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of oxadiazole chemistry and its derivatives.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of gastrointestinal disorders and has shown potential in treating other conditions due to its anti-inflammatory and analgesic properties.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Comparison with Similar Compounds
Proxazole citrate is unique due to its specific structure and spasmolytic properties. Similar compounds include other oxadiazole derivatives, which also exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. Some of these similar compounds are:
Isoxazoles: Known for their antimicrobial and antiviral activities.
Quinoline derivatives: Studied for their anticancer properties.
Other oxadiazoles: Used in medicinal chemistry for their diverse biological activities
This compound stands out due to its specific application in treating gastrointestinal disorders and its unique combination of analgesic and anti-inflammatory effects.
Properties
IUPAC Name |
N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAULHLDTDDABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048760 | |
Record name | Proxazole citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-35-4 | |
Record name | Proxazole citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proxazole citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proxazole citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proxazole citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-(diethylammonio)ethyl]-3-(1-phenylpropyl)-1,2,4-oxadiazolediylium citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROXAZOLE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR02IKM54O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary clinical applications of Proxazole citrate investigated in the provided research?
A: The research primarily explores this compound's use as an anti-ulcer agent []. One study specifically investigates its efficacy in treating gastric ulcers by measuring the shrinkage rate of ulcers using X-ray imaging [].
Q2: Beyond its use as an anti-ulcer agent, are there other therapeutic applications of this compound being explored?
A2: Yes, the research suggests that this compound may have potential applications beyond treating ulcers. Studies have investigated its effects on:
- Labor: Its use during labor has been explored [].
- Gastric blood supply: Endoscopic studies in elderly patients have been conducted to assess its impact on gastric blood supply [].
- Utero-placental blood flow: Research has examined its effects on utero-placental blood flow in patients with EPH-gestosis [].
- Urinary tract disorders: Its efficacy in managing pain associated with urinary tract diseases has also been investigated [].
Q3: What methods were employed to study the effects of this compound on stomach diseases?
A: Researchers utilized direct injection techniques using a gastrofiberscope to study this compound's effects on stomach diseases []. This method allowed for targeted delivery and observation of the compound's impact on the stomach lining.
Q4: Are there any studies focusing on the broader context of peptic ulcer disease, including its etiology and treatment?
A: Yes, the provided research collection includes studies dedicated to understanding the causes and treatment of peptic ulcers []. These studies provide a broader framework for understanding this compound's role within the context of peptic ulcer management.
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